Isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate
Description
Isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate is a heterocyclic organic compound featuring a partially saturated imidazole ring with a 2-oxo group, a 2,3-dihydro substitution, and an isobutyl ester moiety at the 4-position. The isobutyl group is known to enhance lipophilicity and influence biological activity, as seen in proteasome inhibitors like bortezomib derivatives, where its presence correlates with cytotoxicity . This compound likely serves as a pharmaceutical intermediate or synthetic precursor due to its reactive ester group and imidazole core, which are common in drug design.
Properties
IUPAC Name |
2-methylpropyl 2-oxo-1,3-dihydroimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5(2)4-13-7(11)6-3-9-8(12)10-6/h3,5H,4H2,1-2H3,(H2,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMXWWBZHZHPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CNC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239699 | |
| Record name | Isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93805-09-5 | |
| Record name | 2-Methylpropyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93805-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093805095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.494 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isobutylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques such as flow chemistry and automated synthesis may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
Pharmaceutical Applications
Isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate has garnered attention in the pharmaceutical industry due to its structural properties that allow it to act as a versatile intermediate in the synthesis of various bioactive compounds.
Case Study: Synthesis of Antimicrobial Agents
Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial activity. This compound can be modified to create new derivatives with enhanced efficacy against resistant bacterial strains. A study demonstrated that certain derivatives showed improved activity compared to traditional antibiotics, highlighting the compound's potential in drug development .
Analytical Chemistry
In analytical chemistry, this compound is utilized for its properties in chromatographic techniques.
Application in HPLC
The compound can be effectively analyzed using High Performance Liquid Chromatography (HPLC). A method employing a reverse-phase HPLC setup has been developed where the mobile phase consists of acetonitrile and water with phosphoric acid. This method facilitates the separation and quantification of this compound from complex mixtures .
Table: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile:Water (70:30) |
| Column Type | Reverse-phase (Newcrom R1) |
| Detection Method | UV detection at 254 nm |
| Flow Rate | 1 mL/min |
Environmental Applications
Emerging research suggests potential applications of this compound in environmental chemistry, particularly in studying its degradation products and their effects on ecosystems.
Case Study: Environmental Impact Assessment
A study focused on the degradation pathways of imidazole derivatives indicated that this compound could undergo hydrolysis and photodegradation under specific environmental conditions. Understanding these pathways is crucial for assessing the compound's environmental impact and developing strategies for remediation in contaminated sites .
Mechanism of Action
The mechanism of action of isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations at the Ester Group
The ester group significantly impacts physicochemical properties and bioactivity. Key analogs include:
*Inferred based on structural similarity.
Key Findings :
- Toxicity Profile : Methyl and ethyl analogs exhibit moderate toxicity (e.g., H302: harmful if swallowed), while isobutyl derivatives may show distinct safety profiles due to altered metabolism .
- Biological Activity : In proteasome inhibitors, the isobutyl group is critical for cell growth inhibition, whereas methyl or hydroxylmethylene substitutions reduce activity .
Core Ring Modifications
Variations in the imidazole ring or additional substituents alter electronic and steric properties:
Key Findings :
- Aromatic Fusion : Benzo[d]imidazole derivatives exhibit extended conjugation, altering UV absorption and binding affinity in drug-receptor interactions .
- Protective Groups : Boc-protected analogs (e.g., Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate) are used in controlled syntheses to prevent unwanted side reactions .
Functional Group Replacements
Replacing the ester with other groups modulates reactivity and bioactivity:
Key Findings :
- Solubility : Carboxylic acid derivatives (e.g., 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid) show improved aqueous solubility compared to esters, making them suitable for formulation in polar solvents .
- Activity Trade-offs : While esters like the isobutyl derivative may enhance cell permeability, carboxylic acids are more amenable to salt formation and ionic interactions .
Biological Activity
Isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate (CAS Number: 93805-09-5) is an imidazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.
- Molecular Formula : C8H12N2O3
- Molecular Weight : 184.19 g/mol
- Density : 1.18 g/cm³
- Refractive Index : 1.489
The compound features an imidazole ring, which is essential for its biological activity, particularly in enzyme inhibition and interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of isobutylamine with glyoxal in the presence of an acid catalyst under controlled conditions to form the imidazole ring .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The imidazole structure allows for significant interactions, particularly in modulating the activity of cholinesterase enzymes, which are crucial in neurotransmission .
Anticholinesterase Activity
Research has shown that imidazole derivatives can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's .
Table 1: Inhibitory Potency Against Cholinesterases
| Compound | IC50 (µM) AChE | IC50 (µM) BChE |
|---|---|---|
| Isobutyl 2,3-dihydro... | TBD | TBD |
| Galantamine | 2.09 | 19.34 |
| Compound from Arumugam et al. | 2.02 | 12.40 |
Note: TBD indicates that specific data for isobutyl 2,3-dihydro... was not available in the reviewed literature.
Antitumor Activity
Emerging studies suggest that compounds containing similar imidazole structures exhibit antitumor properties by inducing apoptosis in cancer cells. For instance, research on related compounds has shown effective inhibition of microtubule assembly and induction of morphological changes in breast cancer cells .
Case Study Example : A study demonstrated that certain imidazole derivatives could enhance caspase-3 activity in MDA-MB-231 breast cancer cells, indicating a potential mechanism for their anticancer effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Variations in substituents on the imidazole ring can significantly affect their inhibitory potency against cholinesterases and their overall pharmacological profile.
Key Findings :
Q & A
Q. What are the common synthetic routes for Isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate?
Methodological Answer: The synthesis of imidazole derivatives typically involves cyclocondensation or multi-component reactions. For example:
- Debus-like cyclization : Reacting α-diketones with aldehydes and ammonia under reflux conditions to form the imidazole core .
- Esterification post-cyclization : After forming the imidazole ring, the carboxyl group at position 4 can be esterified using isobutyl chloroformate in anhydrous conditions (e.g., DMF as solvent, 0–5°C) .
- Microwave-assisted synthesis : Reduces reaction time and improves yields for imidazole derivatives (e.g., 60–80°C, 30–60 minutes) .
Q. Key Steps :
Cyclization : Use 1,2-diketones or nitro compounds with NH₃ to form the dihydro-2-oxo imidazole ring.
Esterification : Introduce the isobutyl group via chloroformate coupling.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
Table 1 : Example Synthetic Conditions for Analogous Imidazole Esters
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1,2-Diketone + NH₃ | Reflux, 6–8 hrs | 65–75% | |
| Carboxylic acid + Isobutyl chloroformate | DMF, 0°C, 2 hrs | 80–85% | |
| Microwave irradiation | 60°C, 30 min | 90% |
Q. What spectroscopic and analytical methods are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., dihydro-2-oxo group at δ 4.5–5.0 ppm) and confirms ester carbonyl (δ 165–170 ppm) .
- FT-IR : Identifies C=O stretches (1680–1720 cm⁻¹ for ester and ketone) and N–H vibrations (3200–3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragments (e.g., loss of isobutyl group, m/z ~100–120).
- Elemental Analysis : Confirms C, H, N composition (±0.3% tolerance) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtained) .
Critical Note : Cross-validate NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereochemistry .
Q. What biological activities are associated with structurally similar imidazole derivatives?
Methodological Answer: Imidazole derivatives exhibit diverse bioactivities depending on substituents:
- Antimicrobial : The dihydro-2-oxo group enhances interactions with bacterial enzymes (e.g., cytochrome P450 inhibition) .
- Enzyme Inhibition : Substituents at position 4 (e.g., carboxylates) improve binding to xanthine oxidase or kinases .
- Anticancer : Aryl groups (e.g., 4-chlorophenyl) induce apoptosis via DNA intercalation .
Table 2 : Bioactivity of Analogous Compounds
Advanced Research Questions
Q. How can X-ray crystallography with SHELX refine the crystal structure of this compound?
Methodological Answer: SHELX is critical for structure refinement:
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and collect intensity data up to 0.8 Å resolution .
Structure Solution : Employ SHELXD for dual-space recycling (direct methods) to locate heavy atoms.
Refinement (SHELXL) :
- Apply TWIN commands for twinned data (if applicable).
- Refine anisotropic displacement parameters for non-H atoms.
- Use HFIX to model H-atoms (riding model).
Validation : Check R1/wR2 (<5% for high-quality data) and verify geometry with PLATON .
Example : A similar imidazole derivative () had R1 = 0.032 using SHELXL-2018 .
Q. How to analyze hydrogen-bonding patterns in the crystal structure using graph set analysis?
Methodological Answer: Apply Etter’s graph set theory ( ):
Identify Donor-Acceptor Pairs : Use Mercury/CrystalExplorer to locate N–H⋯O and O–H⋯N interactions.
Assign Graph Set Descriptors :
- D : Donor-acceptor chains (e.g., D₁¹(2) for a dimeric ring).
- C : Closed loops (e.g., C₂²(8) for an 8-membered ring).
Correlate with Properties : Stronger H-bonds (e.g., N–H⋯O, 2.8–3.0 Å) enhance thermal stability .
Case Study : A dihydro-2-oxo imidazole exhibited C(4) chains via N–H⋯O bonds, stabilizing the lattice .
Q. How to resolve contradictions between experimental spectroscopic data and computational models?
Methodological Answer:
Validate Computational Parameters :
- Use DFT (B3LYP/6-311+G(d,p)) with solvent corrections (e.g., PCM for DMSO).
- Compare calculated vs. experimental NMR shifts (RMSD < 0.3 ppm).
Re-examine Synthesis : Impurities (e.g., unreacted starting materials) may skew NMR/IR. Re-crystallize or repurify.
Dynamic Effects : Consider tautomerism (e.g., keto-enol) in solution vs. solid-state structures .
Example : A 2-oxoimidazole derivative showed δ 5.2 ppm (expt) vs. 5.0 ppm (DFT) due to solvent polarity .
Q. What strategies optimize reaction conditions for higher yields of the target compound?
Methodological Answer:
- DOE (Design of Experiments) : Vary temperature (40–100°C), solvent (DMF vs. THF), and catalyst (e.g., p-TsOH).
- Microwave Assistance : Reduces reaction time (30 min vs. 6 hrs) and improves purity .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
Table 3 : Optimization Results for Analogous Reactions
| Parameter | Optimal Range | Yield Increase | Reference |
|---|---|---|---|
| Temperature | 60–80°C | +15% | |
| Catalyst (p-TsOH) | 10 mol% | +20% | |
| Solvent (DMF) | Anhydrous | +25% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
